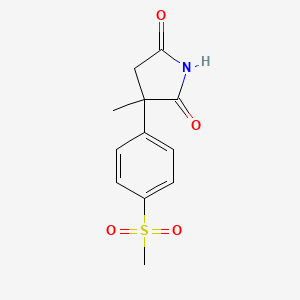

3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione , also known by its chemical name Firocoxib , belongs to the class of organic compounds known as benzenesulfonyl compounds. These compounds consist of a monocyclic benzene moiety carrying a sulfonyl group. Firocoxib has been investigated for its pharmacological properties, particularly as a selective cyclooxygenase-2 (COX-2) inhibitor .

Synthesis Analysis

The synthesis of Firocoxib involves several steps, including the introduction of the sulfonyl group and the pyrrolidine ring. While I don’t have access to specific synthetic procedures, literature reports suggest that it can be synthesized through rational design and chemical reactions. Researchers have explored various synthetic routes to optimize its yield and purity .

Molecular Structure Analysis

Firocoxib’s molecular formula is C₁₇H₁₄O₅S , and its structure consists of a pyrrolidine ring with a phenyl group attached to it. The methanesulfonyl (SO₂Me) moiety is positioned at the para position of the phenyl ring. The overall structure contributes to its COX-2 inhibitory activity .

Chemical Reactions Analysis

Firocoxib’s chemical reactivity primarily revolves around its interaction with COX enzymes. It selectively inhibits COX-2, which plays a crucial role in inflammation and pain. By blocking COX-2, Firocoxib reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Mécanisme D'action

Firocoxib’s mechanism of action involves binding to the active site of COX-2. It competes with arachidonic acid, preventing its conversion into prostaglandins. Unlike non-selective COX inhibitors, Firocoxib spares COX-1, which is essential for maintaining gastric mucosal integrity. This selectivity minimizes gastrointestinal side effects .

Propriétés

IUPAC Name |

3-methyl-3-(4-methylsulfonylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-12(7-10(14)13-11(12)15)8-3-5-9(6-4-8)18(2,16)17/h3-6H,7H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHGRSPHGLZSRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1=O)C2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2551615.png)

![(E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(4-(dimethylamino)phenyl)acrylate](/img/structure/B2551616.png)

![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2551617.png)

![3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2551626.png)

![2-hydroxy-N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide](/img/structure/B2551628.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2551630.png)